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Compound Focus: Furfuryl mercaptan

CAS No.: 98-02-2

Cat. No.: S584587

Chemical Profile and Sensory Impact

Furfuryl mercaptan (also known as furfurylthiol or FFT) is a volatile sulfur compound. Its powerful aroma

and minute active concentration mean it can profoundly impact a wine's sensory profile even at trace levels.

The table below summarizes its key chemical and sensory properties:

Property Description
IUPAC Name 2-Furanmethanethiol (common name: Furfuryl mercaptan)
Aroma Description Roasted coffee, meaty, popcorn [1]

Typical Concentration in Up to 0.050 ug/L [1]
Wine

Odor Threshold (in wine) 0.0004 pg/L (0.4 parts per trillion) [1]

Impact Potent positive aroma contributor at typical concentrations; can be
negative if excessive.

Formation Pathways in Wine
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Furfuryl mercaptan formation during alcoholic fermentation involves key precursors and specific

conditions, as shown in the workflow below.

Furfuryl Mercaptan Formation Pathway in Wine
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Formation of furfuryl mercaptan during wine fermentation.

¢ Precursor from Oak: The toasting process of oak barrels breaks down wood polysaccharides,
releasing furfural into the wine [2] [3].

¢ Critical Reaction during Fermentation: Furfural reacts with hydrogen sulfide (H2S) produced by
yeast metabolism during fermentation [2] [1]. Wines fermented in new barrels contain more FFT than
those from used barrels, and fermentation conditions that promote HzS production further increase

FFT formation [2].

Analytical Methodologies

Analyzing furfuryl mercaptan is challenging due to its very low concentration, high volatility, and

reactivity. Advanced techniques are required for accurate quantification.

Gas Chromatography with Specific Detectors
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Gas Chromatography-Mass Spectrometry (GC-MS) and comprehensive two-dimensional GC (GCxGC-
TOFMS) offer the high resolution and sensitivity needed to separate and identify trace compounds in a

complex wine matrix [4].

Gas Chromatography-Olfactometry (GC-O) is crucial. It allows analysts to sniff the GC column effluent
to confirm FFT's identity based on its characteristic aroma, linking a specific sensory descriptor to a

chemical peak [5].

Sample Preparation: Headspace Solid-Phase Microextraction
(HS-SPME)

HS-SPME is a prevalent, efficient technique for extracting volatile compounds like FFT from wine.

e Procedure: A coated fiber is exposed to the vial's headspace, absorbing volatile compounds, then
injected into the GC for thermal desorption [4].

¢ Critical Parameters: Method optimization is essential for reliable results, as detailed in the following
workflow.
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Optimized HS-SPME Protocol for Trace Aroma Analysis
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Optimized HS-SPME protocol for analyzing furfuryl mercaptan.

Key optimized parameters based on research into Baijiu (another complex matrix) include [4]:

e Fiber Coating: DVBICARI/PDMS is effective for a wide range of volatiles.

e Sample Dilution: Diluting to 5% ethanol reduces the "matrix effect" and improves extraction
efficiency.

¢ Salting Out: Adding 3.0 g of NaCl increases ionic strength, enhancing volatile release into the

headspace.
¢ Time and Temperature: 45 minutes at 45°C provides a balance of efficiency and practical analysis

time.
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Experimental Protocol for Analysis in Wine

Here is a consolidated experimental protocol based on optimized methodologies.
Goal: Quantify furfuryl mercaptan in wine using HS-SPME with GCxGC-TOFMS.

Materials:

e Gas chromatograph coupled to a time-of-flight mass spectrometer.
e DVB/CAR/PDMS SPME fiber.
e Internal standard solution.

Procedure:

e Sample Preparation: Pipette 8 mL of wine into a 20 mL headspace vial. Dilute to 5% ethanol content
with ultrapure water. Add 3.0 g of NaCl and a known amount of internal standard [4].
e HS-SPME Extraction: Place vial in a heater and incubate at 45°C for 5 minutes. Expose the
preconditioned fiber to the vial's headspace for 45 minutes at 45°C with agitation [4].
e GCxGC-TOFMS Analysis:
o Injection: Desorb the fiber in the GC injector port.
o GC Conditions: Use a suitable temperature program. The heart of the analysis is the
comprehensive 2D separation in the GCxGC system, which greatly enhances separation power
over 1D-GC [4].
o Detection: Acquire mass spectra; FFT is identified by comparing its mass spectrum and
retention index to an authentic standard and confirmed by GC-O [5] [4].
¢ Quantification: Use a calibration curve constructed with the internal standard method for accurate
guantification [4].

Key Considerations for Researchers

e Matrix Effects are Significant: The wine's composition greatly influences analytical results. Using a
stable isotope-labeled internal standard is the most effective way to correct for this and ensure
guantitative accuracy [4].

e Compound Reactivity: Furfuryl mercaptan can oxidize to form disulfides, which have different
sensory properties. This reactivity means the initial measured FFT concentration might not fully
represent its sensory contribution over time [1].

Furfuryl mercaptan exemplifies the profound impact of trace compounds in wine. Its study requires an

integrated approach of organic chemistry, sensory science, and advanced analytical technology.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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